6-Chloro-3-iodo-5-methyl-2-pyridinamine
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Overview
Description
6-Chloro-3-iodo-5-methyl-2-pyridinamine is a heterocyclic organic compound with the molecular formula C6H6ClIN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine, iodine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-5-methyl-2-pyridinamine typically involves halogenation and amination reactions. One common method is the halogenation of 5-methyl-2-pyridinamine, where chlorine and iodine are introduced to the pyridine ring. The reaction conditions often include the use of halogenating agents such as N-chlorosuccinimide and iodine monochloride, under controlled temperatures and solvent conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific solvents can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-5-methyl-2-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Chloro-3-iodo-5-methyl-2-pyridinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-5-methyl-2-pyridinamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of halogen atoms can enhance its binding affinity to these targets, making it a potent compound for various applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-iodo-6-methyl-2-pyridinamine
- 6-Chloro-2-iodo-3-methoxy-pyridine
- 2-Amino-5-methylpyridine
Uniqueness
6-Chloro-3-iodo-5-methyl-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring. The combination of chlorine, iodine, and methyl groups provides distinct chemical properties, making it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C6H6ClIN2 |
---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
6-chloro-3-iodo-5-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClIN2/c1-3-2-4(8)6(9)10-5(3)7/h2H,1H3,(H2,9,10) |
InChI Key |
UUDZVNSAFAOPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)N)I |
Origin of Product |
United States |
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